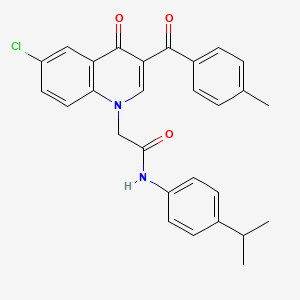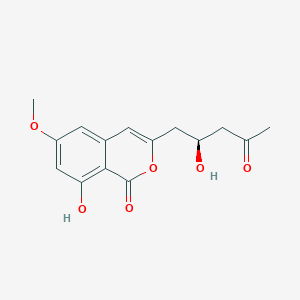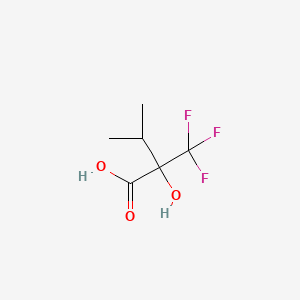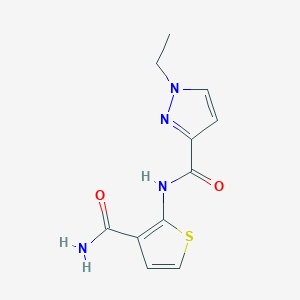
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar compounds to 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide has shown significant interest in exploring their crystal structure and properties. Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide containing isoquinoline derivatives, revealing that their interaction with mineral acids leads to different physical states like gels and crystalline solids, depending on the acid anion's planarity. These structural studies are crucial for understanding how slight modifications in chemical structure can influence physical and chemical properties, which is essential for designing materials with specific characteristics (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Applications
The therapeutic potential of quinoline derivatives has been extensively researched, with studies highlighting their antiviral, antiapoptotic, and antitumor activities. For instance, Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative that exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis, showcasing a reduction in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008). Similarly, Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity, highlighting the versatility of quinoline derivatives in therapeutic applications (Al-Suwaidan et al., 2016).
Antibacterial Agents
The search for new antibacterial agents has led to the synthesis of novel quinoline derivatives with promising activity. Bhoi et al. (2015) developed a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015). This research indicates the potential for quinoline derivatives to serve as the basis for developing new antibacterial medications.
Antimicrobial and Anticancer Activities
Further extending their application in medicinal chemistry, some quinoline derivatives have shown significant antimicrobial and anticancer activities. Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating considerable antimicrobial and anticancer activities through in vitro studies. These findings support the potential of quinoline derivatives in the development of new therapies for infectious diseases and cancer (Mehta et al., 2019).
properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3/c1-17(2)19-8-11-22(12-9-19)30-26(32)16-31-15-24(27(33)20-6-4-18(3)5-7-20)28(34)23-14-21(29)10-13-25(23)31/h4-15,17H,16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAPOSAYLVPIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)


![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)
![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)



